molecular formula C20H26N2O4S B11349789 3,4,5-trimethoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide

3,4,5-trimethoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B11349789
M. Wt: 390.5 g/mol
InChI Key: UVJISYHBNXUNMV-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups at the 3, 4, and 5 positions. Additionally, it contains a pyrrolidine ring and a thiophene ring, making it a molecule of interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4,5-trimethoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the benzamide intermediate.

    Attachment of the Thiophene Ring: The thiophene ring can be attached via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated benzamide intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4,5-Trimethoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study the interactions of methoxy-substituted benzamides with biological targets.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The methoxy groups and the benzamide core can interact with proteins and enzymes, potentially inhibiting their activity. The pyrrolidine and thiophene rings can enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzamide: Lacks the pyrrolidine and thiophene rings, making it less complex.

    N-(2-(Pyrrolidin-1-yl)ethyl)benzamide: Lacks the methoxy groups and the thiophene ring.

    Thiophene-2-carboxamide: Lacks the benzamide core and the methoxy groups.

Uniqueness

3,4,5-Trimethoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H26N2O4S

Molecular Weight

390.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)benzamide

InChI

InChI=1S/C20H26N2O4S/c1-24-16-11-14(12-17(25-2)19(16)26-3)20(23)21-13-15(18-7-6-10-27-18)22-8-4-5-9-22/h6-7,10-12,15H,4-5,8-9,13H2,1-3H3,(H,21,23)

InChI Key

UVJISYHBNXUNMV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CC=CS2)N3CCCC3

Origin of Product

United States

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